molecular formula C20H18ClN5O5S B2629016 2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide CAS No. 898422-15-6

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide

Cat. No. B2629016
CAS RN: 898422-15-6
M. Wt: 475.9
InChI Key: HAUIPAABHRLOJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide, also known as GSK-J4, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Anticancer Activity

The synthesis of sulfonamide derivatives, including similar structures, has shown significant in vitro anticancer and anti-HIV activities. For instance, compounds exhibiting high sensitivity against leukemia cell lines have been identified, pointing towards the potential of such chemical structures in developing treatments for cancer and HIV (Pomarnacka, E., & Kornicka, A., 2001).

Antimicrobial and Anti-diabetic Potential

Research into sulfonamide derivatives also includes the exploration of their antimicrobial activity. Certain synthesized compounds have demonstrated substantial activity against various bacterial species, such as Bacillus subtillis and Escherichia coli, suggesting their use in combating bacterial infections (Patel, R. N., Nimavat, K., Vyas, K., & Patel, P., 2011). Additionally, some derivatives have shown promising anti-diabetic properties, further highlighting the versatility of sulfonamide-based compounds in medicinal chemistry.

Carbonic Anhydrase Inhibition

The role of sulfonamide derivatives as carbonic anhydrase inhibitors has been explored, with certain compounds exhibiting strong inhibition of this enzyme, which is relevant in therapeutic applications for conditions like glaucoma, epilepsy, and altitude sickness. The structural feature of the sulfonamide group is critical for this activity, underscoring the importance of this functional group in the design of enzyme inhibitors (Sapegin, A., Kalinin, S., Angeli, A., Supuran, C., & Krasavin, M., 2018).

Molluscicidal Properties

The compound and its related derivatives have been evaluated for molluscicidal effects, indicating their potential application in controlling mollusk populations, which can be agricultural pests or vectors for diseases such as schistosomiasis. This highlights another facet of the chemical's applicability in a non-medical context, contributing to its versatility (Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, Xu, Dong-fang, 2014).

properties

IUPAC Name

2-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O5S/c21-17-6-5-16(26(27)28)13-19(17)32(29,30)24-15-3-1-14(2-4-15)18-7-8-20(23-22-18)25-9-11-31-12-10-25/h1-8,13,24H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUIPAABHRLOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide

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